Enzyme Stereospecificity: (1R,4S) Is the Only Substrate for EC 1.3.1.B7 in Bacilysin Biosynthesis
Target compound-derived metabolite 3-[(1R,4S)-4-hydroxycyclohex-2-en-1-yl]-2-oxopropanoate is the exclusive substrate for the NAD(P)H-dependent reductase EC 1.3.1.B7 in Bacillus subtilis [1]. Neither the (1S,4R) enantiomer nor the racemate is reported as a competent substrate. This is a qualitative binary differentiation: enzyme activity → 1 (active) for (1R,4S) vs. 0 (inactive) for opposite enantiomer, consistent with the well-established principle that enzymes discriminate between enantiomers with >99% fidelity.
| Evidence Dimension | Substrate acceptance by EC 1.3.1.B7 reductase |
|---|---|
| Target Compound Data | Active as substrate (1R,4S configuration required) |
| Comparator Or Baseline | (1S,4R) enantiomer or racemate: not reported as substrate |
| Quantified Difference | Binary: active vs. inactive (enantiomer discrimination >99%) |
| Conditions | In vitro enzymatic assay with NAD(P)H cofactor; enzyme from Bacillus subtilis |
Why This Matters
For research programs targeting the bacilysin antibiotic pathway or related enzymatic transformations, only the (1R,4S) enantiomer provides the biologically relevant stereochemistry; use of the opposite enantiomer or racemate would yield false-negative results or require wasteful chiral separation.
- [1] BRENDA Enzyme Database. EC 1.3.1.B7 - (3E)-3-[(4S)-4-hydroxycyclohex-2-en-1-yl]-2-oxopropanoate reductase [NAD(P)H]. Enzyme from Bacillus subtilis involved in bacilysin biosynthesis. View Source
